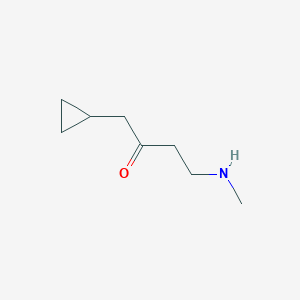![molecular formula C14H21NO B13197616 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine](/img/structure/B13197616.png)
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine is an organic compound with the molecular formula C14H21NO It is a pyrrolidine derivative, characterized by a pyrrolidine ring substituted with a methyl group and a 4-(propan-2-yloxy)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the methyl group. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like diethyl ether or tetrahydrofuran, and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-[4-(methoxy)phenyl]pyrrolidine
- 3-Methyl-3-[4-(ethoxy)phenyl]pyrrolidine
- 3-Methyl-3-[4-(butoxy)phenyl]pyrrolidine
Uniqueness
3-Methyl-3-[4-(propan-2-yloxy)phenyl]pyrrolidine is unique due to the presence of the propan-2-yloxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkoxy groups.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
3-methyl-3-(4-propan-2-yloxyphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-13-6-4-12(5-7-13)14(3)8-9-15-10-14/h4-7,11,15H,8-10H2,1-3H3 |
Clé InChI |
PMEVYUNAAMXTOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2(CCNC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


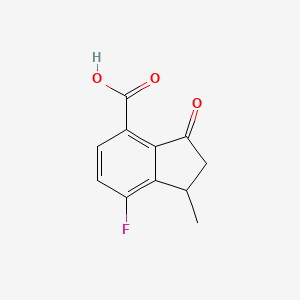
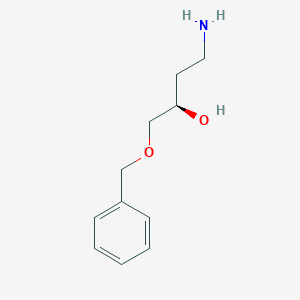
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
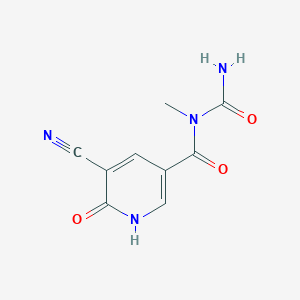
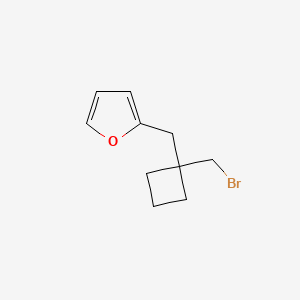
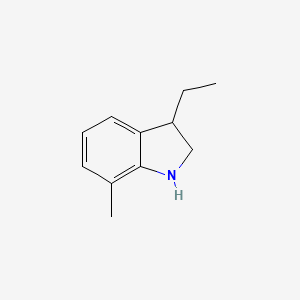
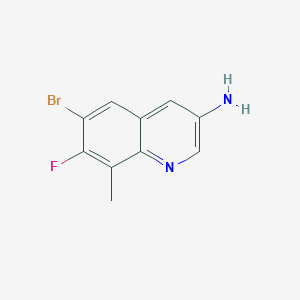
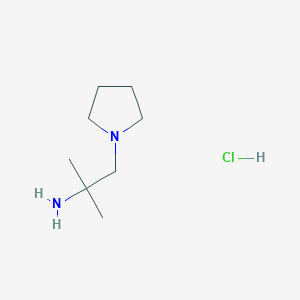
![5-Methyl-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13197593.png)


![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
